2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of methoxyphenyl, chlorophenyl, and tryptophanate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenyl acetic acid and 4-chlorobenzoyl chloride. These intermediates are then reacted with tryptophan under specific conditions to form the final product.
Preparation of 4-methoxyphenyl acetic acid: This can be achieved through the oxidation of 4-methoxyphenyl ethanol using an oxidizing agent like potassium permanganate.
Preparation of 4-chlorobenzoyl chloride: This involves the reaction of 4-chlorobenzoic acid with thionyl chloride.
Formation of the final compound: The 4-methoxyphenyl acetic acid and 4-chlorobenzoyl chloride are then reacted with tryptophan in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid
- 4’-Chloro-2-hydroxy-4-methoxybenzophenone
Uniqueness
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H23ClN2O5 |
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Molecular Weight |
490.9 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H23ClN2O5/c1-34-21-12-8-17(9-13-21)25(31)16-35-27(33)24(30-26(32)18-6-10-20(28)11-7-18)14-19-15-29-23-5-3-2-4-22(19)23/h2-13,15,24,29H,14,16H2,1H3,(H,30,32) |
InChI Key |
GACKUWBSYKUUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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